molecular formula C12H13NO5 B1531296 4-Nitro-3-(oxan-4-yloxy)benzaldehyde CAS No. 1482392-17-5

4-Nitro-3-(oxan-4-yloxy)benzaldehyde

Cat. No. B1531296
CAS RN: 1482392-17-5
M. Wt: 251.23 g/mol
InChI Key: CGHUCQYRCDBQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-3-(oxan-4-yloxy)benzaldehyde is an important aldehyde compound in organic chemistry. It is a versatile intermediate used in the synthesis of many compounds, including drugs, dyes, and polymers. Its structure includes an oxan-4-yloxy group, which is a unique feature that has a number of interesting properties.

Scientific Research Applications

4-Nitro-3-(oxan-4-yloxy)benzaldehyde is used in a variety of scientific research applications. It is used in the synthesis of drugs, dyes, and polymers. It is also used in the synthesis of a number of important compounds, including 4-nitrobenzaldehyde, 4-nitrobenzyl alcohol, and 4-nitrophenol. It is also used in the synthesis of a number of heterocyclic compounds, such as pyridines and quinolines. In addition, 4-Nitro-3-(oxan-4-yloxy)benzaldehyde is used in the synthesis of organometallic compounds, such as cobalt and nickel complexes.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(oxan-4-yloxy)benzaldehyde is not fully understood. However, it is believed that the oxan-4-yloxy group is responsible for its unique properties. This group is believed to interact with the nitrogen atom in the nitro group, forming a resonance stabilized intermediate. This intermediate is believed to be responsible for the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Nitro-3-(oxan-4-yloxy)benzaldehyde are not fully understood. However, it is believed to have a number of effects on the body. It has been shown to inhibit the growth of certain bacteria and fungi, and to have a mild analgesic effect. In addition, it has been shown to have a mild anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

4-Nitro-3-(oxan-4-yloxy)benzaldehyde has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and the reaction conditions are mild. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with care. In addition, the reaction yields can be low, and the reaction can take a long time to complete.

Future Directions

There are a number of potential future directions for 4-Nitro-3-(oxan-4-yloxy)benzaldehyde research. One potential direction is the development of new synthesis methods. Another potential direction is the development of new applications for the compound, such as in the synthesis of pharmaceuticals and agrochemicals. In addition, research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Finally, research into the mechanism of action of the compound could lead to a better understanding of its unique properties.

properties

IUPAC Name

4-nitro-3-(oxan-4-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-8-9-1-2-11(13(15)16)12(7-9)18-10-3-5-17-6-4-10/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHUCQYRCDBQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(oxan-4-yloxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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